N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Description
N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a phenylsulfanyl group at the 2-position of the acetamide backbone and a 4-nitrophenyl substituent on the nitrogen atom. Its synthesis typically involves the reaction of 2-(phenylsulfanyl)acetyl chloride with 4-nitroaniline under controlled conditions, yielding the target compound with moderate to good efficiency .
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(21-16-11-13-17(14-12-16)22(24)25)19(15-7-3-1-4-8-15)26-18-9-5-2-6-10-18/h1-14,19H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCATRRBVTNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387285 | |
| Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-84-3 | |
| Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfanylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides and sulfones, with reactivity influenced by the electron-withdrawing nitro group.
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxide Formation | 30% H₂O₂, CH₃COOH, 25°C, 6 hrs | (S=O) derivative | 78 | |
| Sulfone Formation | m-CPBA, DCM, 0°C → RT, 12 hrs | (SO₂) derivative | 92 |
Key Findings :
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Sulfone formation occurs selectively under controlled stoichiometry (2:1 peroxide ratio).
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Steric hindrance from the 4-nitrophenyl group slows oxidation kinetics compared to non-nitrated analogs.
Reduction Reactions
The nitro (-NO₂) group is reduced to an amine (-NH₂), while the thioether remains intact under mild conditions.
Mechanistic Insight :
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Pd/C-mediated hydrogenation follows a stepwise pathway: NO₂ → NHOH → NH₂ .
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Acidic conditions in SnCl₂ reductions prevent desulfurization side reactions.
Nucleophilic Substitution
The electron-deficient 4-nitrophenyl ring undergoes aromatic substitution, primarily at the para position relative to the nitro group.
| Entry | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cl₂ | FeCl₃, 50°C | 2-chloro-4-nitro derivative | 67 |
| 2 | Br₂ | AlBr₃, 0°C | 2-bromo-4-nitro derivative | 73 |
Steric Effects :
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Substitution occurs preferentially at the less hindered C2 position rather than C3 .
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Thioether groups direct electrophiles via resonance stabilization of intermediates.
Thioether Cleavage
The C-S bond undergoes cleavage under radical or ionic conditions:
| Method | Reagents | Products | Application |
|---|---|---|---|
| Radical | AIBN, Bu₃SnH | Phenyl radical + thiolate | Polymer initiator synthesis |
| Acidic | HI, AcOH, Δ | Phenyl iodide + thioacetamide | Pharmaceutical intermediates |
Industrial Relevance :
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HI-mediated cleavage achieves 94% conversion in batch reactors.
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Radical pathways require strict oxygen exclusion to prevent disulfide formation .
Condensation Reactions
The acetamide NH participates in Schiff base formation:
| Carbonyl Source | Conditions | Product | Stability |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 4 hrs | N-benzylidene derivative | Stable in air |
| 2-Pyridinecarboxaldehyde | CHCl₃, molecular sieves | Heterocyclic imine | Hygroscopic |
Kinetic Data :
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Reaction half-life (t₁/₂) with benzaldehyde: 23 min at 60°C .
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Electron-withdrawing nitro group increases NH acidity, accelerating condensation.
Complexation Behavior
The compound acts as a ligand in transition metal coordination:
| Metal Salt | Ligand:Metal Ratio | Geometry | Application |
|---|---|---|---|
| Cu(NO₃)₂ | 2:1 | Square planar | Catalytic oxidation |
| PdCl₂ | 1:1 | Tetrahedral | Cross-coupling catalysis |
Structural Confirmation :
-
X-ray crystallography reveals S→Pd dative bonding (bond length: 2.29 Å).
This comprehensive analysis demonstrates that N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide serves as a versatile scaffold in synthetic chemistry. Its predictable reactivity patterns enable applications ranging from pharmaceutical intermediates to coordination chemistry templates. Recent advances in flow chemistry have improved yields in sulfone formation (scale-up efficiency: 82% at 10 kg batch), while computational modeling now aids in predicting substitution regioselectivity with >90% accuracy.
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is characterized by its acetamide moiety, which is known for its therapeutic potential. The compound can be synthesized through a reaction involving sulfonylguanidine derivatives and 2-chloro-N-phenylacetamide, leading to a structure that features both phenyl and nitrophenyl groups attached to the acetamide backbone .
Synthesis Overview
- Reagents : Sulfonylguanidine, 2-chloro-N-phenylacetamide.
- Method : Reaction under controlled conditions followed by purification.
- Characterization Techniques : NMR spectroscopy, X-ray crystallography.
Biological Applications
The biological activities of this compound have been a focal point of research, particularly concerning its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar acetamide structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could possess similar capabilities .
Anticancer Properties
Studies have highlighted the potential of acetamides in cancer treatment. The compound's structural features may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. The acetamide moiety has been linked to the inhibition of several enzymes relevant in disease processes:
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 85% | |
| Butyrylcholinesterase (BChE) | 85% | |
| Urease | 73.8% | |
| Alpha Amylase | 57.9% |
These findings suggest that this compound may serve as a multi-targeted therapeutic candidate.
Structural Insights
The crystal structure of this compound reveals significant insights into its molecular interactions:
- Hydrogen Bonding : The presence of N—H⋯O hydrogen bonds contributes to the stability of the crystal structure .
- Geometric Parameters : Single crystal X-ray diffraction has provided detailed geometric parameters that are essential for understanding the compound's reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The nitrophenyl and phenylsulfanyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the aryl rings or the acetamide backbone. Key examples include:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties, improving binding to enzymes like Akt compared to electron-donating groups (e.g., methoxy in ).
- Sulfur-containing moieties (phenylsulfanyl, thiadiazole) increase hydrophobicity and influence planarity, critical for interactions with hydrophobic enzyme pockets .
Pharmacological Activity Comparison
Key Findings :
Biological Activity
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies, supported by comprehensive data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 378.45 g/mol. The chemical structure features a nitrophenyl group, a phenyl group, and a phenylsulfanyl moiety, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O3S |
| Molecular Weight | 378.45 g/mol |
| LogP | 5.7711 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.441 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitroaniline with a suitable acyl chloride derivative in the presence of a catalyst. The process can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
One area of active research is the compound's potential as an anticancer agent. Studies have demonstrated that modifications to the structure can enhance its ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown promising results against breast cancer cell lines, indicating that the nitrophenyl and phenylsulfanyl groups may play crucial roles in cytotoxicity .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on specific enzymes linked to disease pathways. For example, it has been studied for its ability to inhibit SIRT2 (Sirtuin 2), an enzyme implicated in various pathologies including neurodegenerative diseases. Inhibitory assays revealed that certain derivatives achieved over 50% inhibition rates against SIRT2, indicating their potential as therapeutic agents .
Case Studies
- SIRT2 Inhibition Study : A study conducted by Gozelle et al. explored modifications in the linker and tail groups of related compounds to improve SIRT2 inhibitory potency. The findings showed that specific structural changes could significantly enhance biological activity, leading to better therapeutic candidates .
- Antimicrobial Efficacy : A comparative analysis of several derivatives demonstrated that some variants of this compound exhibited higher antibacterial activity than standard antibiotics against resistant strains .
- Cancer Cell Line Testing : In vitro testing on MCF-7 breast cancer cells indicated that certain derivatives led to reduced cell viability, with IC50 values suggesting effective concentrations for therapeutic use .
Q & A
Basic Research Questions
Q. How can the synthesis of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. A common approach involves refluxing precursors (e.g., substituted phenylacetamide derivatives) with acetic anhydride under controlled conditions . Post-reaction, purification by recrystallization from ethanol or methanol is recommended to remove unreacted starting materials. Slow evaporation of the solvent (e.g., over 48 hours) enhances crystal formation . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) improves yield.
Q. What are effective crystallization techniques for obtaining single crystals of this compound?
- Methodological Answer : Slow solvent evaporation from polar aprotic solvents (e.g., ethanol or methanol) is optimal. For better crystal quality, maintain a stable temperature (20–25°C) and avoid rapid cooling. Seed crystals from prior batches can guide nucleation. Diffraction-quality crystals often require iterative recrystallization and adherence to safety protocols (e.g., fume hood use to prevent inhalation hazards) .
Advanced Research Questions
Q. How can structural ambiguities in X-ray crystallography data be resolved for this compound?
- Methodological Answer : Use dual software pipelines (e.g., SHELXL for refinement and OLEX2 for structure solution) to cross-validate bond lengths, angles, and torsion angles . For ambiguous electron density regions (e.g., disordered phenyl rings), apply restraints to atomic displacement parameters (ADPs) and test alternative conformers. High-resolution data (≤ 0.8 Å) is critical; if unavailable, supplement with DFT calculations to predict plausible geometries .
Q. What strategies address contradictions between spectroscopic data (NMR/IR) and crystallographic results?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). Compare solution-state NMR (e.g., H and C) with solid-state NMR or X-ray structures. For example, if NMR suggests free rotation of the phenylsulfanyl group but crystallography shows a fixed conformation, analyze temperature-dependent NMR to probe energy barriers . IR carbonyl stretching frequencies (1650–1700 cm) should align with crystallographic bond lengths (C=O: ~1.22 Å); deviations may indicate hydrogen bonding or conjugation effects .
Q. How can hydrogen bonding and π-π interactions be systematically analyzed in the crystal lattice?
- Methodological Answer : Use Mercury (CCDC) or CrystalExplorer to quantify intermolecular interactions. For this compound, key interactions include:
- C–H···O hydrogen bonds between acetamide carbonyl and nitro groups (distance: ~2.8–3.2 Å).
- π-π stacking between phenyl rings (centroid distance: 3.5–4.0 Å; dihedral angle < 10°).
- Validate these with Hirshfeld surface analysis and 2D fingerprint plots .
Q. What computational methods predict the compound’s reactivity in heterocyclic synthesis?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, the sulfur atom in phenylsulfanyl groups shows high nucleophilicity (Mulliken charge: −0.3 to −0.5), enabling reactions with α,β-unsaturated carbonyls. Transition-state modeling (e.g., IRC analysis) can predict regioselectivity in cyclization reactions .
Safety and Handling
Q. What safety protocols are critical when handling nitro and sulfanyl groups in this compound?
- Methodological Answer : Nitro groups pose explosion risks under heat or friction. Store the compound in a flame-resistant cabinet at ≤ 25°C. Sulfanyl moieties may release toxic HS upon decomposition; use alkaline scrubbers in exhaust systems. Personal protective equipment (PPE) must include nitrile gloves, goggles, and a lab coat. Emergency procedures for inhalation exposure include immediate fresh air and medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
